1-(2-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrol-3-yl)ethanone
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Overview
Description
1-(2-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrol-3-yl)ethanone is a compound with a unique structure that combines elements of both cyclopentane and pyrrole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrol-3-yl)ethanone typically involves multicomponent reactions. One common method is the Fischer indolisation–N-alkylation sequence, which is a one-pot, three-component protocol. This method is rapid, operationally straightforward, and generally high-yielding. It involves the reaction of aryl hydrazines, ketones, and alkyl halides under specific conditions .
Industrial Production Methods: the principles of green chemistry, such as the use of reusable catalysts and environmentally friendly solvents, are often employed to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-(2-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include boron tribromide, dichloromethane, and ethanol. Reaction conditions often involve specific temperature ranges and reaction times to achieve the desired products .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with boron tribromide in dichloromethane can yield various substituted indole derivatives .
Scientific Research Applications
1-(2-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrol-3-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and composites
Mechanism of Action
The mechanism of action of 1-(2-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, it has been shown to selectively inhibit the COX-2 enzyme, which plays a role in inflammation . The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its activity and reducing inflammation.
Comparison with Similar Compounds
1H-Indole-3-carbaldehyde: This compound is a precursor for the synthesis of various biologically active molecules.
2-(7-hydroxy-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetate: This compound shares a similar cyclopenta[b]indole structure and is used in similar applications.
Uniqueness: 1-(2-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrol-3-yl)ethanone is unique due to its specific combination of cyclopentane and pyrrole rings, which confer distinct chemical and biological properties
Properties
CAS No. |
22056-53-7 |
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Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
1-(2-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrol-3-yl)ethanone |
InChI |
InChI=1S/C10H13NO/c1-6-10(7(2)12)8-4-3-5-9(8)11-6/h11H,3-5H2,1-2H3 |
InChI Key |
DSAVZMAQFKZAHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)CCC2)C(=O)C |
Origin of Product |
United States |
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